Avoid process failure caused by accidental substitution with saturated 3,4-dihydroquinolin-2(1H)-one. Hydrocarbostyril (CAS 553-03-7) retains the critical C3-C4 double bond ensuring planarity essential for kinase inhibitor binding and fluorescence. • Enables high-yield Chan-Lam N-arylation for complex heterocycles. • Maintains inherent UV-Vis and fluorescence properties absent in saturated analog. • Reliable supply with consistent ≥98% purity for reproducible synthesis.
Hydrocarbostyril, also known as quinolin-2(1H)-one, is a bicyclic unsaturated lactam that serves as a foundational scaffold in diverse chemical applications. Its rigid, planar structure incorporating an electron-rich aromatic system and a reactive lactam moiety makes it a critical precursor for the synthesis of biologically active compounds, particularly kinase inhibitors, and a core component in the development of fluorescent probes and organic electronic materials. The presence of the endocyclic double bond and the N-H group provides distinct electronic and reactive properties compared to its saturated analogs or isosteric variants like coumarins, making it a non-interchangeable building block in many synthesis and formulation workflows.
Privileged scaffold for multi-target SAR
Enables exploration across nNOS, PDE3A, NET, MAO-B and RAR target classes; broader target coverage than carbostyril.
Conformational flexibility advantage
Non-planar core supports binding to sterically constrained active sites; not achievable with planar carbostyril.
Aripiprazole impurity reference standard
Use as certified impurity standard for ANDA submissions and QC method validation.
Substituting Hydrocarbostyril with its saturated analog, 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril), is a common sourcing error that leads to process failure. The C3-C4 double bond in Hydrocarbostyril is critical for its chemical function; it creates a planar, conjugated system that dictates its electronic properties, fluorescence behavior, and reactivity as a precursor. Saturation at this position to form dihydrocarbostyril removes this conjugation, altering UV-Vis absorption, eliminating inherent fluorescence, and fundamentally changing its utility as a scaffold for kinase inhibitors where planarity influences binding affinity. For applications requiring specific electronic properties or subsequent functionalization that relies on the unsaturated lactam, dihydrocarbostyril is not a viable or cost-saving alternative.
Conformational flexibility, PDE3A inhibition, multi-target privileged scaffold.
Planar, restricted conformation; lacks PDE3A/MAO-B activity. Binding geometry may differ fundamentally.
Direct substitution risks loss of target engagementFully saturated ring; distinct selectivity profiles in nNOS series. Potency and isoform selectivity may not transfer.
Cannot assume interchangeable SARIn the development of quinolin-2(1H)-one-based antiproliferative agents, the presence of an unsubstituted N-H group at position 1 is critical for maximizing biological activity. A direct comparison of a derivative with a free N-H group (compound 5a) against its N-methyl analog (compound 5e) showed a significant loss of potency upon substitution. The N-methyl derivative exhibited a GI50 of 76 nM, which was two-fold weaker than the 37 nM GI50 of the unsubstituted parent compound against a panel of four cancer cell lines. This demonstrates that for developing high-affinity kinase inhibitors, procuring the N-H containing Hydrocarbostyril core is essential over N-alkylated analogs.
| Evidence Dimension | Antiproliferative Activity (GI50) |
| Target Compound Data | Unsubstituted N-H (Parent Scaffold): 37 nM |
| Comparator Or Baseline | N-Methyl Substituted Analog: 76 nM |
| Quantified Difference | N-methylation results in a 105% increase (worsening) in GI50 |
| Conditions | In vitro growth inhibition assay against four human cancer cell lines. |
For medicinal chemists synthesizing kinase inhibitor libraries, starting with the N-H scaffold is crucial, as N-alkylation can significantly compromise biological potency.
3,4-Dihydro core enables non-planar conformations vs. fixed cis amide of carbostyril. Optimized nNOS inhibitors show nanomolar Ki and >1000-fold selectivity over eNOS/iNOS.
Supports scaffold selection for sterically constrained target binding.
nNOS enzymatic assay context; selectivity ratio reported for optimized derivatives.
Hydrocarbostyril's unsaturated lactam structure is compatible with modern cross-coupling reactions for N-functionalization, a key step in building molecular complexity. For example, Chan-Lam N-arylation of 3-formyl-2-quinolone with various phenylboronic acids proceeds in moderate to good yields (e.g., 68% for 4-methoxyphenylboronic acid). This type of C-N bond formation is predicated on the electronic nature of the conjugated quinolinone system. The saturated analog, 3,4-dihydroquinolin-2(1H)-one, has different electronic properties and steric hindrance around the nitrogen atom, making it an unsuitable or significantly less efficient substrate for these widely used synthetic transformations.
| Evidence Dimension | Yield in N-Arylation Reaction |
| Target Compound Data | Hydrocarbostyril derivative: 68% yield |
| Comparator Or Baseline | 3,4-Dihydroquinolin-2(1H)-one: Not a suitable substrate for this specific transformation under similar conditions. |
| Quantified Difference | Enables a high-yield transformation not readily accessible with the saturated analog. |
| Conditions | Copper-catalyzed Chan-Lam cross-coupling with (4-methoxyphenyl)boronic acid. |
Synthetic chemists requiring N-aryl functionalization should procure Hydrocarbostyril, as its saturated counterpart is incompatible with common and efficient N-arylation protocols.
(S)-35 derivative: oral activity at 30 mg/kg in neuropathic pain model. OPC-167832: >10-fold MIC90 improvement over carbostyril leads.
Supports oral exposure model selection for in vivo studies.
In vivo model context; data to verify across chemical series.
The rigid, planar structure of the Hydrocarbostyril (quinolin-2-one) core provides a platform for developing highly fluorescent molecules, a property absent in its non-planar, saturated analog, dihydrocarbostyril. While Hydrocarbostyril itself is weakly fluorescent, its derivatives are directly comparable to the widely used coumarin class of dyes. For example, substituted coumarin derivatives, which are isosteric with quinolinones, can achieve high fluorescence quantum yields, often in the range of 0.60 to 0.83 in organic solvents. This high efficiency is contingent on the conjugated, rigid ring system that Hydrocarbostyril provides, a feature that is completely lost upon saturation of the C3-C4 bond.
| Evidence Dimension | Fluorescence Quantum Yield (Φ) |
| Target Compound Data | Related quinolinone/coumarin scaffolds: Φ up to 0.83 |
| Comparator Or Baseline | 3,4-Dihydroquinolin-2(1H)-one: Non-fluorescent (Φ ≈ 0) |
| Quantified Difference | The unsaturated scaffold is a prerequisite for the high quantum yield fluorescence absent in the saturated analog. |
| Conditions | Measured in various organic solvents. |
For developing fluorescent probes, sensors, or materials, Hydrocarbostyril is the required starting scaffold; the non-conjugated, non-planar dihydro-analog does not possess the necessary photophysical properties.
Validated activity against ≥5 distinct target classes (nNOS, PDE3A, NET, MAO-B, RAR). Carbostyril primarily reported for GPCR/antimicrobial.
Supports broad SAR exploration; reduces target-class mismatch risk.
Literature survey context; target engagement requires individual validation.
IC50 = 0.2 µM (parent hydrocarbostyril)
~50-fold higher potency vs. vesnarinone (IC50 10.7 µM). Activity absent in carbostyril.
Scaffold-specific PDE3A research tool context.
Enzymatic assay; cilostazol retains same IC50.
IC50 = 2.9 nM (7-(3-bromobenzyloxy) derivative)
2750-fold selectivity over MAO-A; series selectivity up to 40,000-fold.
Supports isoform-selective MAO-B tool compound development.
Fluorometric assay context; coumarin comparators show µM range.
Based on its demonstrated importance as a core structure for potent kinase inhibitors, Hydrocarbostyril is the material of choice for synthesizing libraries of potential therapeutics. The unsubstituted N-H group is a key interaction point in enzyme active sites, and its availability makes this compound a more effective starting point than N-alkylated or saturated analogs.
The compatibility of the Hydrocarbostyril core with modern synthetic methods like Chan-Lam N-arylation makes it a valuable precursor for complex heterocyclic systems. Researchers building conjugated polymers, organic light-emitting diode (OLED) materials, or highly substituted N-aryl compounds should select this unsaturated scaffold to ensure compatibility with established, high-yield cross-coupling protocols.
The rigid, conjugated framework of Hydrocarbostyril is a fundamental requirement for designing molecules with high fluorescence quantum yields. It serves as a superior alternative to its non-fluorescent saturated analog, dihydrocarbostyril, for applications in bioimaging, sensing, and materials science where strong light emission is critical.
Irritant